molecular formula C6H15NO3S B2893565 2-(Tert-butoxy)ethane-1-sulfonamide CAS No. 1341796-42-6

2-(Tert-butoxy)ethane-1-sulfonamide

Cat. No.: B2893565
CAS No.: 1341796-42-6
M. Wt: 181.25
InChI Key: LWOMQHYOYDYGLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)ethane-1-sulfonamide typically involves the reaction of 2-chloroethanesulfonamide with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxy)ethanesulfonyl chloride
  • 2-(Tert-butoxy)ethanesulfonic acid
  • 2-(Tert-butoxy)ethanesulfonyl fluoride

Uniqueness

2-(Tert-butoxy)ethane-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a broader range of applications in scientific research, particularly in the synthesis of functionalized amino alcohols and chemiluminescent materials.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOMQHYOYDYGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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